molecular formula C8H7ClN4O B13178572 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine

Katalognummer: B13178572
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: IAASMIHROZGRRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a 3-methylfuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine.

    Reaction Conditions: The reaction between 3-methylfuran and 2-amino-4,6-dichloro-1,3,5-triazine is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new triazine derivatives with various functional groups.

    Oxidation Reactions: Formation of furan-2,3-dione derivatives.

    Reduction Reactions: Formation of dihydrotriazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: It is explored as a potential herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furan ring instead of a 3-methylfuran moiety.

    4-Chloro-6-(3-thienyl)-1,3,5-triazin-2-amine: Similar structure but with a thiophene ring instead of a 3-methylfuran moiety.

    4-Chloro-6-(3-pyridyl)-1,3,5-triazin-2-amine: Similar structure but with a pyridine ring instead of a 3-methylfuran moiety.

Uniqueness

4-Chloro-6-(3-methylfuran-2-YL)-1,3,5-triazin-2-amine is unique due to the presence of the 3-methylfuran moiety, which imparts distinct electronic and steric properties to the compound

Eigenschaften

Molekularformel

C8H7ClN4O

Molekulargewicht

210.62 g/mol

IUPAC-Name

4-chloro-6-(3-methylfuran-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4O/c1-4-2-3-14-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13)

InChI-Schlüssel

IAASMIHROZGRRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC=C1)C2=NC(=NC(=N2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.